molecular formula C11H17N3O2 B1370572 2-[(4-Methoxyphenyl)amino]butanohydrazide CAS No. 1167441-28-2

2-[(4-Methoxyphenyl)amino]butanohydrazide

Numéro de catalogue: B1370572
Numéro CAS: 1167441-28-2
Poids moléculaire: 223.27 g/mol
Clé InChI: QOASZMKPZLKPKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-Methoxyphenyl)amino]butanohydrazide is a hydrazide derivative characterized by a butanohydrazide backbone substituted with a 4-methoxyphenylamino group. This compound belongs to a broader class of arylhydrazides, which are widely studied for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . Its synthesis typically involves condensation reactions between substituted phenylamines and hydrazide precursors, followed by structural confirmation via spectroscopic methods (IR, NMR, mass spectrometry) .

Propriétés

IUPAC Name

2-(4-methoxyanilino)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-3-10(11(15)14-12)13-8-4-6-9(16-2)7-5-8/h4-7,10,13H,3,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOASZMKPZLKPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)amino]butanohydrazide typically involves the reaction of 4-methoxyaniline with butanohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions: 2-[(4-Methoxyphenyl)amino]butanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

2-[(4-Methoxyphenyl)amino]butanohydrazide has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-[(4-Methoxyphenyl)amino]butanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Phenyl Substituents

Substituents on the phenyl ring significantly influence bioactivity. For example:

Compound Name Substituent(s) Key Findings Reference
3-[(4-Methylphenyl)amino]butanohydrazide 4-Methylphenyl Lower antioxidant activity compared to 4-methoxy derivatives; moderate cytotoxicity against U-87 glioblastoma (IC₅₀: 28 µM) .
3-[(4-Fluorophenyl)amino]butanohydrazide 4-Fluorophenyl Enhanced anticancer activity (IC₅₀: 12 µM against U-87) due to electronegative fluorine .
3-[(4-Bromophenyl)amino]butanohydrazide 4-Bromophenyl Higher molecular weight reduces solubility but improves binding affinity to DNA targets .

Key Insight: The 4-methoxy group in 2-[(4-Methoxyphenyl)amino]butanohydrazide confers superior antioxidant activity compared to methyl or halogenated analogues, likely due to its electron-donating nature stabilizing free radicals .

Derivatives with Heterocyclic Moieties

Incorporation of heterocycles (e.g., triazole, benzimidazole) enhances pharmacological profiles:

Compound Name Heterocyclic Moiety Activity Data Reference
1-(4-Fluorophenyl)-2-((5-(2-((4-Methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone Triazole-thioether Most potent anticancer activity against U-87 (IC₅₀: 6.3 µM) .
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-Methoxyphenyl)amino)propanamide Isoindoline-1,3-dione Antioxidant activity 1.4× higher than ascorbic acid (DPPH IC₅₀: 14 µM) .
3-((4-Methoxyphenyl)amino)-N'-(2-oxoindolin-3-ylidene)propanehydrazide Oxindole Dual antioxidant (FRAP: 850 µM Fe²⁺/g) and anticancer activity (HT-29 IC₅₀: 18 µM) .

Key Insight: Triazole and oxindole derivatives exhibit enhanced cytotoxicity, likely due to improved DNA intercalation or kinase inhibition. The isoindoline-1,3-dione moiety boosts radical scavenging by stabilizing resonance structures .

Analogues with Extended Conjugation or Aromatic Systems

Extended aromatic systems (e.g., naphthalene, benzylidene) modulate pharmacokinetics:

Compound Name Aromatic System Activity Data Reference
3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide Naphthalene Antioxidant activity 1.4× ascorbic acid; moderate U-87 cytotoxicity (IC₅₀: 22 µM) .
(E)-2-(Arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide Benzylidene Antimicrobial activity against S. aureus (zone of inhibition: 21–28 mm) .
2-(2,4-Dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide Dichlorophenoxy-carbamothioyl Unique anticancer-antibacterial synergy due to thioamide and halogen interactions .

Key Insight: Naphthalene and benzylidene groups improve lipophilicity, enhancing membrane permeability. Halogenated derivatives (e.g., dichlorophenoxy) show dual bioactivity via oxidative stress induction and enzyme inhibition .

Activité Biologique

The biological activity of 2-[(4-Methoxyphenyl)amino]butanohydrazide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its mechanism of action is believed to involve:

  • Enzyme Inhibition: The compound may inhibit certain enzymes that are crucial for various biochemical pathways, potentially leading to therapeutic effects in diseases where these enzymes are overactive.
  • Receptor Modulation: It may also act on specific receptors, influencing signaling pathways that regulate cellular functions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is essential in combating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

A notable study demonstrated the compound's potential anticancer effects. In vitro assays showed that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The study highlighted the following findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.8Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Cancer Treatment:
    A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated a significant increase in overall survival rates compared to the control group.
  • Case Study on Neuroprotection:
    A study investigated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The results suggested that it reduced neuronal death and improved motor function, indicating potential therapeutic applications in neurodegenerative disorders.

Q & A

Q. What are the established synthetic routes for 2-[(4-Methoxyphenyl)amino]butanohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of 4-methoxyaniline derivatives with hydrazide precursors. A common strategy includes:

  • Step 1: Reacting ethyl-(4-methoxyphenyl)glycinate with hydrazine hydrate in ethanol to form intermediate hydrazides .
  • Step 2: Condensation with aldehydes or ketones under reflux conditions. For example, refluxing with substituted benzaldehydes in ethanol for 2–18 hours yields Schiff base derivatives .
  • Optimization Tips:
    • Use anhydrous solvents to minimize hydrolysis.
    • Monitor reaction progress via TLC (Rf values: ~0.28 in hexane:ethyl acetate 3:2) .
    • Adjust stoichiometry (1:1 molar ratio of hydrazide to aldehyde/ketone) to maximize yields (typically 69–79%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-analytical approach:

  • FT-IR Spectroscopy: Key peaks include NH stretching (~3323 cm⁻¹), C=O (amide: ~1618 cm⁻¹), and aromatic C=C (~1575 cm⁻¹) .
  • X-ray Crystallography: Resolve hydrogen bonding patterns (e.g., N–H⋯O and C–H⋯O interactions) to confirm molecular packing and planar geometry of the hydrazide group .
  • Chromatography: Employ HPLC with relative retention time (RRT) analysis (e.g., RRT 0.4–2.2) to detect impurities .

Advanced Research Questions

Q. How can discrepancies in biological activity data (e.g., antioxidant vs. anti-inflammatory assays) be resolved for this compound?

Methodological Answer: Contradictions may arise from assay-specific mechanisms:

  • Case Study: Compounds with similar scaffolds showed high antioxidant activity in DPPH assays (IC₅₀ comparable to ascorbic acid) but moderate anti-inflammatory activity in carrageenan-induced edema models .
  • Resolution Strategies:
    • Perform dose-response curves across multiple assays (e.g., DPPH, NO scavenging, COX inhibition).
    • Use computational modeling (DFT or molecular docking) to identify structural features influencing activity divergence .
    • Validate with in vivo models to assess bioavailability and metabolite interference .

Q. What methodologies are recommended for evaluating the compound’s potential as a kinase inhibitor or enzyme modulator?

Methodological Answer:

  • Kinase Inhibition Assays:
    • Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases (e.g., EGFR, VEGFR).
    • Compare IC₅₀ values against reference inhibitors (e.g., staurosporine) .
  • Enzyme Modulation:
    • For carbonic anhydrase inhibition, employ stopped-flow CO₂ hydration assays .
    • Monitor enzyme kinetics (Km/Vmax shifts) via spectrophotometry .

Q. How can researchers address low solubility or stability issues during pharmacological testing?

Methodological Answer:

  • Solubility Enhancement:
    • Use co-solvents (e.g., DMSO:water mixtures) or cyclodextrin-based formulations .
    • Synthesize prodrugs (e.g., ester derivatives) to improve lipophilicity .
  • Stability Testing:
    • Conduct accelerated degradation studies (pH 1–9, 40–60°C) with HPLC monitoring .
    • Identify degradation products via LC-MS and adjust storage conditions (e.g., inert atmosphere, −20°C) .

Data Contradiction Analysis

Q. How should conflicting results in ulcerogenic potential (e.g., mild vs. severe GI toxicity) be interpreted?

Methodological Answer:

  • Root Causes:
    • Variability in animal models (e.g., rat vs. mouse metabolic differences) .
    • Dose-dependent effects (e.g., compounds A1–A3 showed mild ulcerogenicity at 50 mg/kg but severe effects at 100 mg/kg) .
  • Mitigation Steps:
    • Use histopathology to correlate ulcer scores with tissue COX-1/COX-2 inhibition ratios.
    • Compare with reference standards (e.g., aspirin, diclofenac) for relative risk assessment .

Structural and Mechanistic Insights

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., quinazolinone derivatives binding to COX-2) .
  • DFT Calculations: Calculate lattice energies and HOMO-LUMO gaps to correlate electronic properties with antioxidant efficacy .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.